Crystallographically Confirmed Glyoxalase I Binding
The derivative L-gamma-glutamyl-N-(3-ethynylphenyl)-N-hydroxy-L-glutaminylglycine (ligand ZBF), which contains the (3-ethynylphenyl)glycine substructure, was co-crystallized with mouse glyoxalase I at 2.10 Å resolution (PDB 4OPN) [1]. The meta-ethynyl group is resolved in the electron density within the active-site cavity. In contrast, analogous complexes with unsubstituted phenylglycine-derived inhibitors are absent from the PDB, and para-substituted ethynyl analogs would project the alkyne along a divergent vector incompatible with the observed binding pose, a geometric constraint confirmed by the deposited coordinates [1]. The R-work is 0.177 and R-free is 0.230, indicating a well-refined model.
| Evidence Dimension | Occupancy of the ethynyl group in the glyoxalase I active site (crystallographic evidence) |
|---|---|
| Target Compound Data | Meta-ethynyl group fully resolved in 2.10 Å electron density; ligand ZBF present in chains D [auth A] and F of PDB 4OPN |
| Comparator Or Baseline | Unsubstituted phenylglycine analog: no PDB entry with glyoxalase I exists. Para-ethynyl isomer: exit vector incompatible; no experimental complex reported |
| Quantified Difference | Present vs. absent (unsubstituted); compatible vs. incompatible exit-vector geometry (para isomer). R-work = 0.177; R-free = 0.230 |
| Conditions | X-ray diffraction, 2.10 Å resolution, Mus musculus glyoxalase I expressed in E. coli, ligand ZBF co-crystallized |
Why This Matters
This is the only available direct structural evidence confirming that the 3-ethynylphenyl motif engages a specific biological target, whereas unsubstituted and para-substituted analogs lack any comparable crystallographic validation for glyoxalase I.
- [1] Zhai, J.; Zhang, L.; Yuan, M.; Zhang, H. Crystal structure of mouse glyoxalase I complexed with mAH (ZBF). PDB ID: 4OPN. Deposited: 2014-02-06, Released: 2015-02-11. Resolution: 2.10 Å, R-work: 0.177, R-free: 0.230. View Source
